



Rengyol: A Technical Guide on a Cyclohexylethane Derivative from Forsythia Suspensa

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rengyol	
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Executive Summary: This document provides a comprehensive technical overview of **Rengyol**, a natural compound isolated from Forsythia suspensa. A critical clarification is addressed upfront: contrary to some initial classifications, **Rengyol** is not a phenylethanoid glycoside but a cyclohexylethane derivative. This guide delves into its chemical identity, known biological activities, and potential therapeutic mechanisms. While robust data exists for its anti-emetic properties, its role as an anti-inflammatory, antioxidant, or antiviral agent is less defined. This paper summarizes the available quantitative data for related compounds from Forsythia suspensa to provide context for **Rengyol**'s potential efficacy. Detailed experimental protocols for relevant bioassays and visualizations of key signaling pathways are provided to guide future research and drug development efforts.

Chemical Classification and Structure

Rengyol is a natural alcohol compound, chemically identified as 1-(2-hydroxyethyl)cyclohexane-1,4-diol.[1] It belongs to a class of compounds with a C6-C2 carbon skeleton, often referred to as cyclohexylethane derivatives.[2] This classification is distinct from phenylethanoid glycosides, which are also prominent bioactive constituents of Forsythia suspensa.[3][4][5]

Phenylethanoid glycosides are characterized by a hydroxyphenylethyl moiety glycosidically linked to a sugar, often with additional acyl groups.[4][6] **Rengyol**, lacking an aromatic ring and



a glycosidic bond, represents a different structural class. This distinction is crucial for understanding its biosynthetic origins and potential mechanisms of action.

Table 1: Physicochemical Properties of Rengyol

Property	Value	Reference
Molecular Formula	С8Н16О3	[1]
Molecular Weight	160.21 g/mol	[1]
IUPAC Name	1-(2- hydroxyethyl)cyclohexane-1,4- diol	[1][7]
XLogP3-AA	0.2	[1]
Hydrogen Bond Donors	3	[1]
Hydrogen Bond Acceptors	3	[1]
Natural Sources	Forsythia suspensa, Millingtonia hortensis, Oroxylum indicum	[1]

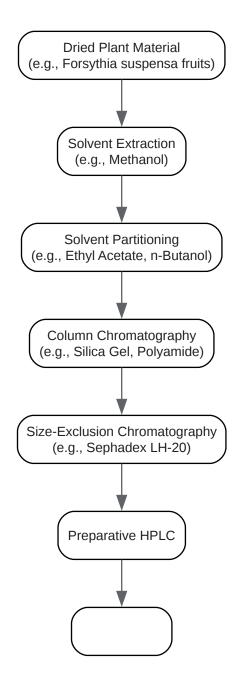
Isolation and Structural Elucidation

Rengyol is primarily isolated from the fruits of Forsythia suspensa.[2] The general workflow for its isolation and purification involves solvent extraction followed by multiple chromatographic steps.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of **Rengyol** from its natural sources.





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Caption: A general workflow for the isolation and purification of **Rengyol**.

The structure of the isolated **Rengyol** is then confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) for detailed structural arrangement. Infrared (IR) spectroscopy is also used to identify key functional groups like hydroxyls.[1]



Known and Potential Biological Activities

While research on **Rengyol** is not as extensive as for other compounds from Forsythia suspensa, some biological activities have been reported. Its potential in other areas can be inferred from the activities of structurally related compounds.

Anti-Emetic Activity

Rengyol has been identified as an inhibitor of emesis induced by copper sulfate pentahydrate. This is its most directly attributed biological activity found in the literature.

Potential Anti-Inflammatory Activity

Direct quantitative data on the anti-inflammatory activity of **Rengyol** is limited. However, a structurally related compound, **Rengyol**one, also a cyclohexylethanoid from Forsythia, has demonstrated potent anti-inflammatory effects. **Rengyol**one inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8] This suggests that **Rengyol** may possess similar properties.

Table 2: Anti-Inflammatory Activity of Bioactive Compounds from Forsythia Species

Compound	Assay	Model System	IC₅₀ Value (μM)	Reference
Rengyolone	NO Production Inhibition	LPS-stimulated RAW 264.7	Not specified	[8]
Forsythoside A	-	-	-	-
Phillyrin	-	-	-	-

(Note: IC₅₀ values for **Rengyol** are not currently available in the literature. Data for related compounds are presented for context.)

Potential Antioxidant Activity

The antioxidant potential of **Rengyol** has been suggested, but specific EC₅₀ values from assays like DPPH or ABTS are not readily available. However, various extracts of Forsythia suspensa and other isolated compounds, including phenylethanoid glycosides, show significant



antioxidant activity.[9][10] Given its multiple hydroxyl groups, **Rengyol** is predicted to have radical scavenging capabilities.

Table 3: Antioxidant Activity of Related Compounds

Compound	Assay	EC50 Value (μg/mL)	Reference
Rengyol	-	Not available	-
Eugenol	DPPH	130.485	[11]
6-Bromoeugenol	DPPH	34.270	[11]

(Note: EC₅₀ values for **Rengyol** are not currently available. Data for other natural phenols are provided for comparison.)

Potential Antiviral Activity

The antiviral properties of **Rengyol** have not been specifically delineated. However, Forsythia suspensa extracts and some of its constituent phenylethanoid glycosides and lignans are known to possess antiviral activities, particularly against influenza viruses.[12] This broader antiviral profile of the plant suggests that all its components, including **Rengyol**, warrant investigation for such properties.

Table 4: Antiviral Activity of Bioactive Compounds

Compound	Virus Target	Assay Type	IC₅₀ Value (μM)	Reference
Rengyol	-	-	Not available	-
Ginsamide	Influenza A (H1N1)	CPE Reduction	0.15	[13]
Compound 5a	RSV	-	5.0	[14]

(Note: IC₅₀ values for **Rengyol** are not currently available. Data for other natural compounds are presented as examples of antiviral potency.)



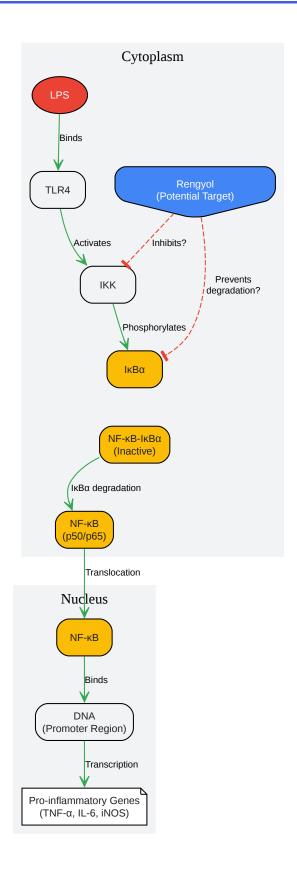
Potential Mechanisms of Action & Signaling Pathways

While the precise molecular targets of **Rengyol** are not fully elucidated, the known activities of the related compound **Rengyol**one and other natural products point towards the modulation of key signaling pathways involved in inflammation and oxidative stress.

NF-kB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. **Rengyol**one has been shown to inhibit LPS-induced NF-κB activation in macrophages.[8] It is plausible that **Rengyol** could exert anti-inflammatory effects through a similar mechanism.





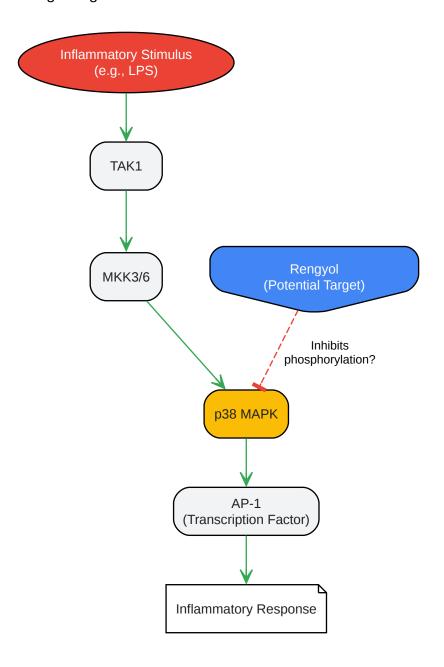
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Caption: Potential inhibition of the NF-kB signaling pathway by Rengyol.



MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a key role in inflammation. The p38 MAPK pathway is another target inhibited by **Rengyol**one to suppress iNOS expression.[8] Given their structural similarity, **Rengyol** may also modulate MAPK signaling.



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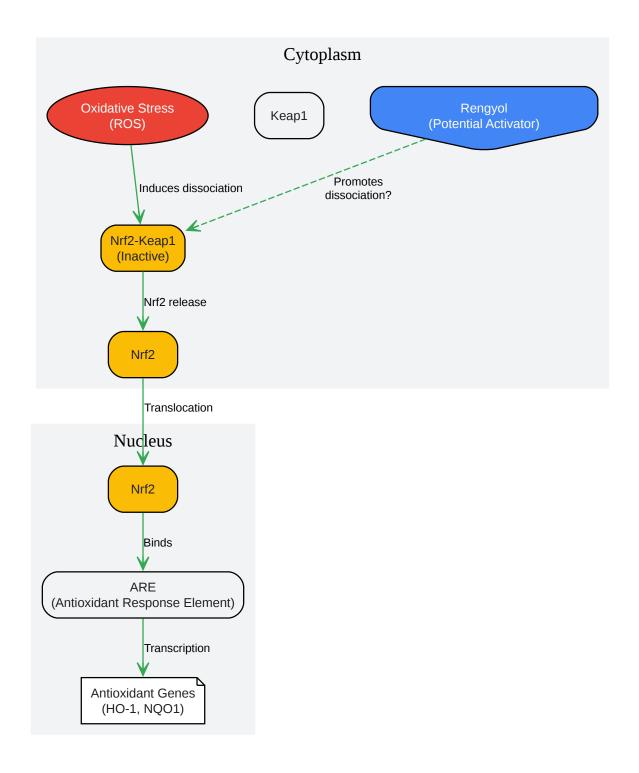
Caption: Potential modulation of the p38 MAPK signaling pathway by **Rengyol**.



Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the endogenous antioxidant response. Many natural phenols and other compounds exert their antioxidant effects by activating Nrf2, leading to the expression of antioxidant enzymes. While not directly studied for **Rengyol**, this is a plausible mechanism for its potential antioxidant activity.





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Caption: Potential activation of the Nrf2 antioxidant pathway by Rengyol.

Detailed Experimental Protocols



The following are detailed methodologies for key experiments relevant to assessing the biological activities of **Rengyol**.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.
- Sample Preparation: Dissolve Rengyol in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations to be tested.
- Assay Procedure:
 - \circ In a 96-well plate, add 50 µL of each sample dilution to respective wells.
 - \circ Add 150 µL of the 0.1 mM DPPH solution to each well.
 - \circ For the control, mix 50 µL of methanol with 150 µL of the DPPH solution.
 - Ascorbic acid or Trolox can be used as a positive control.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Scavenging = [(A_control A_sample) / A_control] * 100 The EC₅₀ value (the concentration
 of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the
 scavenging percentage against the sample concentrations.[15][16]

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated murine macrophage cells (RAW 264.7).



- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[17]
- Sample Treatment: Treat the cells with various non-toxic concentrations of Rengyol for 2 hours.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 μg/mL for 18-24 hours.[17][18]
- Nitrite Measurement (Griess Assay):
 - Collect 100 μL of the cell culture supernatant from each well.
 - Add 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and
 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
 - Incubate at room temperature for 10-15 minutes.
- Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
- Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC₅₀ value is then determined.

Cytopathic Effect (CPE) Reduction Assay (Antiviral Activity)

This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.

- Cell Preparation: Seed a suitable host cell line (e.g., Vero 76 cells) in a 96-well plate to form a confluent monolayer.
- Compound and Virus Preparation: Prepare serial dilutions of Rengyol. Prepare a stock of the virus to be tested at a known titer.



- Infection and Treatment:
 - Remove the culture medium from the cells.
 - Add the diluted compound to the wells, followed by the virus inoculum.
 - Include virus control wells (cells + virus, no compound) and cell control wells (cells only).
- Incubation: Incubate the plate at 37°C in a CO₂ incubator until approximately 80-90% of the cells in the virus control wells show a cytopathic effect (typically 2-4 days).[19]
- Quantification of Cell Viability:
 - Remove the medium and stain the remaining viable cells with a dye such as crystal violet or neutral red.
 - After a suitable incubation period, wash the plate and solubilize the dye.
- Measurement: Read the absorbance at an appropriate wavelength (e.g., 540 nm for neutral red).
- Calculation: The percentage of protection is calculated relative to the virus and cell controls. The IC₅₀ (50% inhibitory concentration) is determined from the dose-response curve.[19]

Conclusion and Future Directions

Rengyol, a cyclohexylethane derivative from Forsythia suspensa, presents an interesting profile for drug development. While its anti-emetic properties are established, its potential as an anti-inflammatory, antioxidant, and antiviral agent requires further rigorous investigation. The primary challenge is the lack of specific quantitative data and mechanistic studies for **Rengyol** itself.

Future research should focus on:

• Quantitative Bioassays: Determining the IC₅₀ and EC₅₀ values of pure **Rengyol** in standardized anti-inflammatory, antioxidant, and antiviral assays.



- Mechanism of Action Studies: Investigating the direct effects of **Rengyol** on key signaling pathways such as NF-κB, MAPK, and Nrf2 to elucidate its molecular targets.
- In Vivo Studies: Validating the in vitro findings in relevant animal models to assess its therapeutic potential, pharmacokinetics, and safety profile.

By systematically addressing these research gaps, the full therapeutic potential of **Rengyol** can be understood, paving the way for its potential development as a novel therapeutic agent.

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